Cas no 920315-46-4 (Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]-)

Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]- structure
920315-46-4 structure
Product Name:Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]-
CAS No:920315-46-4
MF:C22H20N4O2
MW:372.419804573059
CID:757548
PubChem ID:16045329
Update Time:2025-04-19

Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]-
    • N-(2-aminophenyl)-4-[(4-methoxyindazol-1-yl)methyl]benzamide
    • N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide
    • n-(2-aminophenyl)-4-((4-methoxy-1h-indazol-1-yl)methyl)benzamide
    • DTXSID50581450
    • 920315-46-4
    • SCHEMBL3554419
    • Inchi: 1S/C22H20N4O2/c1-28-21-8-4-7-20-17(21)13-24-26(20)14-15-9-11-16(12-10-15)22(27)25-19-6-3-2-5-18(19)23/h2-13H,14,23H2,1H3,(H,25,27)
    • InChI Key: IZHVYAFKJRQPAG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1C=NN2CC1C=CC(C(NC2C=CC=CC=2N)=O)=CC=1

Computed Properties

  • Exact Mass: 372.15862589g/mol
  • Monoisotopic Mass: 372.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 82.2Ų

Benzamide, N-(2-aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]- Related Literature

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